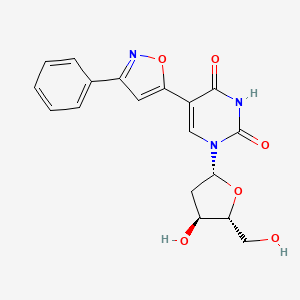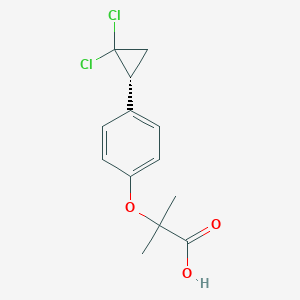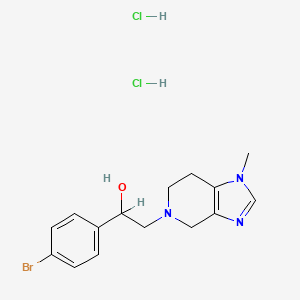
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo[4,5-c]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the bromophenyl and methyl groups through substitution reactions.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired tetrahydro structure.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups and achieve different tetrahydro derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted imidazo[4,5-c]pyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]pyridine Derivatives: Other compounds in this class with different substituents.
Bromophenyl Compounds: Compounds with bromophenyl groups but different core structures.
Uniqueness
The uniqueness of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
Eigenschaften
CAS-Nummer |
120260-40-4 |
|---|---|
Molekularformel |
C15H20BrCl2N3O |
Molekulargewicht |
409.1 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C15H18BrN3O.2ClH/c1-18-10-17-13-8-19(7-6-14(13)18)9-15(20)11-2-4-12(16)5-3-11;;/h2-5,10,15,20H,6-9H2,1H3;2*1H |
InChI-Schlüssel |
WIJDFJCJDWKHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1CCN(C2)CC(C3=CC=C(C=C3)Br)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)

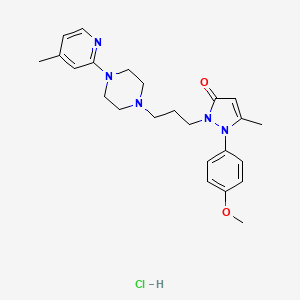
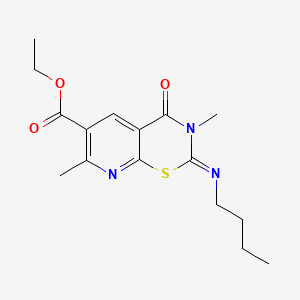

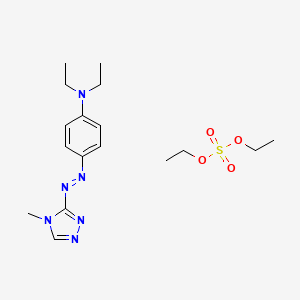





![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
